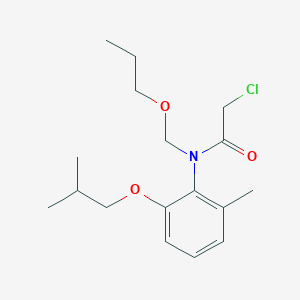

4-(Difluoromethyl)pyrimidin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Difluoromethyl)pyrimidin-2(1H)-one” is a chemical compound that is part of the pyrimidinamine derivatives . These derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “this compound”, involves using pyrimidifen as a template according to the bioisosterism . The new compounds synthesized showed excellent fungicidal activity .Molecular Structure Analysis

The molecular structure of “this compound” is part of the pyrimidinamine derivatives. These derivatives act as mitochondrial complex I electron transport inhibitors (MET I) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group .科学的研究の応用

Synthesis and Chemical Properties

4-(Difluoromethyl)pyrimidin-2(1H)-one serves as a versatile intermediate in organic synthesis, demonstrating its importance in the development of novel chemical entities. Its reactivity with trimethylsilyl cyanide under tertiary amine catalysis to yield Michael-like 1,4-conjugate hydrocyanation adducts showcases its utility in synthesizing trifluoromethylated analogues of biologically relevant compounds (Sukach et al., 2015). This process is instrumental in producing new trifluoromethylated 4,5-dihydroorotic acid analogues, underlining the compound's role in medicinal chemistry through modifications that could impact pharmacological properties.

Regio- and Enantioselectivity in Chemical Synthesis

The substance also exhibits significant potential in asymmetric synthesis, as demonstrated by its reactions with acetone under L-proline or chiral secondary amine organocatalysts. This process emphasizes its contribution to achieving regio- and enantioselectivity in chemical synthesis, producing compounds with potential therapeutic applications (Sukach et al., 2014).

Bioactive Compound Synthesis

Another critical application is in the synthesis of bioactive compounds. The use of this compound in synthesizing quinazolin-4(3H)-ones via amidine N-arylation presents a methodological advancement in producing compounds with potential biological activities. This synthesis route, catalyzed by palladium and followed by cyclization and demethylation steps, underscores the compound's utility in creating pharmacologically active molecules (Li et al., 2013).

Catalyst-Free and Green Chemistry Approaches

Furthermore, the research on catalyst-free synthesis of derivatives on water highlights the move towards environmentally friendly chemical processes. Such studies are pivotal in demonstrating the compound's versatility in green chemistry, offering a sustainable pathway to synthesize biologically active compounds without the need for hazardous solvents or catalysts (Yan et al., 2014).

作用機序

Mode of Action

It’s worth noting that pyrimidinamine derivatives, which share a similar structure, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in cells, leading to cell death.

Pharmacokinetics

It’s worth noting that the introduction of difluoromethyl groups into molecules has been shown to increase their metabolic stability, lipophilicity, and binding affinity to receptors . These properties could potentially enhance the bioavailability of 4-(Difluoromethyl)pyrimidin-2(1H)-one.

Result of Action

The inhibition of mitochondrial complex i, as seen with similar compounds, can lead to cell death . This could potentially make this compound useful in applications such as fungicides or anticancer agents.

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

In vitro studies have shown that 4-(Difluoromethyl)pyrimidin-2(1H)-one can inhibit the proliferation of certain types of cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

6-(difluoromethyl)-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O/c6-4(7)3-1-2-8-5(10)9-3/h1-2,4H,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRAPWNZYMPKPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-((4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2913702.png)

amine hydrochloride](/img/structure/B2913710.png)

![N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2913712.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2913718.png)

![N-ethyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2913720.png)